N,N-diphenyl-1H-imidazole-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenylimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-12-11-17-13-18)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSIBSOBMCDYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Imidazole Scaffolds in Organic Chemistry
The imidazole (B134444) scaffold, a five-membered aromatic ring containing two non-adjacent nitrogen atoms, holds a position of great significance in organic and medicinal chemistry. ontosight.aibiomedpharmajournal.orgnih.gov This structural motif is a core component of numerous natural and synthetic compounds with profound biological activity. biomedpharmajournal.orgnih.gov Naturally occurring molecules such as the amino acid histidine, histamine, and biotin (B1667282) all feature the imidazole ring. biomedpharmajournal.orgnih.gov
The chemical properties of the imidazole ring make it a privileged scaffold in drug discovery. nih.govresearchgate.net Its electron-rich nature allows it to readily interact with a variety of biological targets like enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.netmdpi.com This ability to form multiple ligand-target interactions is a key reason for the extensive exploration of imidazole-based compounds in medicinal chemistry. nih.gov The development of drugs for a wide range of conditions, including cancer, microbial infections, and inflammation, has been influenced by the versatile chemistry of the imidazole nucleus. nih.govmdpi.comnih.gov
Advanced Synthetic Methodologies for N,n Diphenyl 1h Imidazole 1 Carboxamide and Its Derivatives
Direct Synthesis of N,N-Diphenyl-1H-imidazole-1-carboxamide
The most straightforward approach to synthesizing this compound involves the direct formation of the carboxamide linkage on the imidazole (B134444) ring nitrogen.
Imidazole-Phenylisocyanate Reaction Pathways
A primary method for the direct synthesis of this compound is the reaction between imidazole and a suitable isocyanate, such as phenylisocyanate. ontosight.ai This reaction proceeds via the nucleophilic attack of the secondary amine nitrogen of the imidazole ring on the electrophilic carbon of the isocyanate group. This forms a stable amide bond, yielding the target compound. The reaction is typically carried out in an appropriate solvent system that facilitates the interaction of the reactants. This pathway offers a high-yield and direct route to the title compound, leveraging commercially available starting materials.
Strategic Approaches from Analogous Imidazole Carboxamides
The synthesis of the core imidazole ring is a well-established field in organic chemistry, providing multiple pathways to precursors that can be subsequently converted to this compound or its analogs. These methods focus on building the heterocyclic ring system first, followed by functionalization.
Condensation Reactions Utilizing Glyoxal Derivatives, Amines, and Aldehydes
A foundational method for imidazole synthesis is the Radiszewski synthesis, which involves the condensation of a dicarbonyl compound like glyoxal, an aldehyde, and ammonia. ijarsct.co.inpharmaguideline.com This one-pot reaction assembles the 2,4,5-trisubstituted imidazole ring system. By selecting appropriate aldehyde and dicarbonyl starting materials, a variety of substituted imidazoles can be generated. This method, along with the related Debus synthesis using glyoxal, formaldehyde, and ammonia, provides access to the basic imidazole scaffold which can then be subjected to further functionalization to introduce the N,N-diphenylcarboxamide moiety. pharmaguideline.comgoogle.com
| Synthesis Method | Key Reactants | Product Type |
| Radiszewski Synthesis | Dicarbonyl (e.g., glyoxal), Aldehyde, Ammonia | Substituted Imidazoles |
| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Unsubstituted Imidazole |
Multicomponent Reaction Strategies for Complex Imidazole Architectures (e.g., Ugi-Type Reactions)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. researchgate.net Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful tools for generating molecular diversity and have been successfully applied to the synthesis of highly substituted imidazole derivatives. acs.orgnih.gov
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.com The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. The resulting intermediate can undergo subsequent cyclization steps to yield complex heterocyclic structures, including tetra-substituted imidazoles. acs.orgnih.gov This strategy allows for the rapid assembly of diverse imidazole libraries by varying the four starting components, providing a versatile route to complex analogs of imidazole carboxamides. thieme-connect.comthieme-connect.com
| Ugi Reaction Component | Role in Synthesis | Example |
| Aldehyde | Carbonyl source | Phenylglyoxal acs.orgnih.gov |
| Amine | Nitrogen source | 3,4-Dimethoxyphenethylamine acs.orgnih.gov |
| Carboxylic Acid | Acid component | Uracil derived acetic acid acs.orgnih.gov |
| Isocyanide | Isocyanide carbon source | Cyclohexyl isocyanide acs.orgnih.gov |
Acylation and Functionalization of Imidazole-1-carbothioamides and their Carboxamide Analogs
Another strategic approach involves the synthesis and subsequent modification of related imidazole derivatives, such as imidazole-1-carbothioamides. These compounds, which feature a thiourea (B124793) moiety attached to the imidazole ring, can serve as versatile intermediates. nih.gov The synthesis of N-acyl-1H-imidazole-1-carbothioamides has been reported, demonstrating a convenient pathway to functionalized imidazole systems. nih.govresearchgate.net These carbothioamide analogs can potentially be converted to their corresponding carboxamide counterparts through various chemical transformations, offering an alternative route to the target compound and its derivatives. This method allows for the introduction of diverse acyl groups, providing a modular approach to synthesizing a range of related structures.
Synthesis of Related Imidazole Ring Systems
The versatility of imidazole chemistry is demonstrated by the numerous methods available for constructing the core ring and related fused systems. Beyond the classical Debus and Radiszewski methods, other named reactions provide access to specifically substituted imidazoles. The Wallach synthesis, for instance, utilizes N,N'-disubstituted oxamides to produce chloroimidazoles. pharmaguideline.com The Marckwald synthesis builds the imidazole ring from α-amino ketones or esters and a cyanate (B1221674) or related reagent. pharmaguideline.com
Modern organic synthesis has also introduced efficient, one-pot procedures for creating highly substituted imidazoles under mild or solvent-free conditions, enhancing the environmental friendliness of these processes. asianpubs.org Furthermore, advanced catalytic methods, such as palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization, have enabled the one-pot synthesis of complex fused systems like 1,2-diphenyl-1H-benzo[d]imidazole derivatives. rsc.org These diverse methodologies underscore the robustness of imidazole synthesis and provide a rich toolbox for creating a wide array of imidazole-based compounds.
Cyclization Reactions for Substituted 1H-Imidazoles (e.g., from benzil (B1666583) and aldehydes)
A foundational and widely utilized method for synthesizing 2,4,5-triaryl-1H-imidazoles is the one-pot condensation reaction involving benzil, an aldehyde, and an ammonium (B1175870) source, typically ammonium acetate. asianpubs.orgnih.gov This multicomponent reaction is advantageous for its high atom economy and synthetic efficiency. researchgate.net The reaction proceeds by heating a mixture of the components, often under solvent or solvent-free conditions, to induce cyclization and form the imidazole ring. asianpubs.org
Various catalysts have been employed to improve the efficiency of this reaction. For instance, H-ZSM-22, a zeolite-based heterogeneous solid acid catalyst, has been shown to effectively promote the condensation, leading to excellent yields in short reaction times. researchgate.net Another approach involves using magnetic nanoparticles, such as Fe3O4@SiO2–imid–PMAn, which facilitate the reaction under both conventional heating and microwave irradiation, offering the additional benefit of easy catalyst recovery and reuse. rsc.org
The versatility of this method allows for the synthesis of a broad range of derivatives, as aromatic aldehydes with both electron-donating and electron-withdrawing groups perform well in these reactions. asianpubs.orgrsc.org
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles via Cyclization This table is interactive and can be sorted by clicking on the column headers.
| Aldehyde (ArCHO) | Catalyst | Condition | Yield (%) | Reference |
|---|---|---|---|---|
| 4-CH3C6H4CHO | None | 70 °C, Solvent-Free | 82 | asianpubs.org |
| 4-ClC6H4CHO | None | 70 °C, Solvent-Free | 85 | asianpubs.org |
| C6H5CHO | None | 70 °C, Solvent-Free | 80 | asianpubs.org |
| 4-NO2C6H4CHO | Fe3O4@SiO2–imid–PMAn | 110 °C, Solvent-Free | 95 | rsc.org |
| 4-BrC6H4CHO | Fe3O4@SiO2–imid–PMAn | Microwave, Solvent-Free | 94 | rsc.org |
| 2-ClC6H4CHO | Fe3O4@SiO2–imid–PMAn | Microwave, Solvent-Free | 90 | rsc.org |
| C6H5CHO | H-ZSM-22 | 140 °C, Solvent | 86 | researchgate.net |
Catalytic Approaches in Imidazole Formation (e.g., N-Arylation, Oxidation of Alkynes)
Modern synthetic strategies heavily rely on catalytic processes to achieve high efficiency and selectivity under mild conditions.
N-Arylation: The introduction of an aryl group at the N1 position of the imidazole ring is a key step in synthesizing compounds like this compound. Copper and palladium-catalyzed N-arylation reactions are prominent in this field. nih.govorganic-chemistry.org
Copper-catalyzed methods, often considered an evolution of the classical Ullmann reaction, can be performed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Efficient protocols utilize copper(I) bromide with pyridin-2-yl β-ketones as supporting ligands, achieving excellent yields for the coupling of various imidazoles with aryl bromides and iodides. organic-chemistry.org
Palladium-catalyzed systems offer an alternative with high selectivity. nih.govmit.edu Research has shown that a combination of Pd2(dba)3 and a biaryl phosphine (B1218219) ligand can achieve completely N1-selective arylation of unsymmetrical imidazoles. nih.gov A critical finding in this area is that imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. mit.edu This issue can be overcome by pre-activating the catalyst—heating the palladium source and the ligand together before introducing the imidazole substrate—which drastically improves the reaction's efficacy. nih.govmit.edu
Table 2: Comparison of Catalytic N-Arylation Methods This table is interactive and can be sorted by clicking on the column headers.
| Catalyst System | Metal | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| CuBr / Pyridin-2-yl β-ketone | Copper | 60–80 °C, DMSO | Mild conditions, broad functional group tolerance. | organic-chemistry.org |
| Cu2O / Ligand L4 | Copper | 130 °C, Water | Environmentally friendly solvent, effective for aryl iodides and bromides. | researchgate.net |
| Pd2(dba)3 / Biaryl phosphine L1 | Palladium | Toluene, Base | Completely N1-selective; requires catalyst pre-activation. | nih.govmit.edu |
Synthesis from Alkynes: Catalytic transformations of alkynes provide another route to the imidazole core. An efficient copper-catalyzed regioselective diamination of terminal alkynes with amidines has been developed. organic-chemistry.org This reaction, conducted in the presence of a copper catalyst like CuCl2·2H2O and oxygen as an oxidant, allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org Gold-catalyzed intermolecular oxidation of alkynes has also gained attention as a method to generate intermediates for complex syntheses. nih.gov
Methodological Advancements in Imidazole Synthesis (e.g., Solvent-Free Conditions)
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic methods for imidazoles. researchgate.net Solvent-free, or solid-state, reactions have emerged as a highly attractive alternative to traditional solvent-based syntheses. asianpubs.org
These methods offer numerous advantages, including higher product yields, shorter reaction times, milder reaction conditions, and simplified work-up procedures. researchgate.net By eliminating the need for organic solvents, these reactions reduce waste and minimize environmental impact. asianpubs.org For example, the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from benzil and aldehydes can be conducted efficiently by heating the neat reactants at 70 °C, resulting in high yields. asianpubs.org
Further advancements include the use of microwave irradiation in conjunction with solvent-free conditions. rsc.org This combination can dramatically reduce reaction times while maintaining excellent yields. The use of recyclable catalysts, such as magnetic nanocatalysts, under these conditions further enhances the sustainability of the process. rsc.org These modern approaches represent a significant step forward, making the synthesis of complex imidazole derivatives both highly efficient and environmentally responsible. asianpubs.orgresearchgate.net
Electrophilic and Nucleophilic Reactions of the Imidazole Core
The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid and a base. nih.govglobalresearchonline.net Its reactivity towards electrophiles and nucleophiles is influenced by the substituents attached to it. The N-1 position is substituted with the bulky and electron-withdrawing diphenylcarboxamide group, which significantly modulates the typical reactivity of the imidazole core.
The most basic site in this compound is the sp² hybridized nitrogen atom at the N-3 position. nih.gov This nitrogen has a lone pair of electrons that is not delocalized within the aromatic system and is available for protonation by acids to form a stable imidazolium salt. nih.govnih.gov
The protonation equilibrium is depicted as follows:
Figure 1: Protonation of this compound at the N-3 position to form the corresponding imidazolium salt.
(Image representation of the protonation reaction)
This reaction is fundamental to understanding how the molecule behaves in acidic media and is a prerequisite for certain catalytic cycles where the imidazolium salt may act as an intermediate.
Transformations Involving the Carboxamide Functional Group
The bond between the imidazole N-1 and the carbonyl carbon of the carboxamide group is the most reactive site for nucleophilic attack. N-acylimidazoles, also known as azolides, are significantly more reactive towards nucleophiles than typical amides. nih.gov This enhanced reactivity is due to the imidazole ring being an excellent leaving group, stabilized by its aromaticity.
This compound can function as a carbamoylating agent , transferring the N,N-diphenylcarbamoyl moiety [(C₆H₅)₂NCO] to a nucleophile (Nu). nih.gov The general mechanism is an addition-elimination process where the nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate results in the cleavage of the C-N bond, releasing the stable imidazole anion (or neutral imidazole if protonated). cdnsciencepub.com
Figure 2: General mechanism for carbamoylation using this compound.
(Image representation of the carbamoylation mechanism)
This reactivity makes the compound useful for the synthesis of other amides, ureas, or carbamates by reacting it with amines, water, or alcohols, respectively. For instance, hydrolysis (reaction with water) of N-acylimidazoles proceeds readily without the need for harsh conditions often required for the hydrolysis of other amides. nih.gov The rate of these acyl transfer reactions can be influenced by steric hindrance from both the acyl group and substituents on the imidazole ring. nih.govnih.gov
Substituent Effects on Reaction Pathways and Selectivity
While specific research on substituted derivatives of this compound is limited, general principles from studies on other N-acylimidazoles and substituted imidazoles can be applied.
Effects on the Imidazole Core:
Electron-donating groups (e.g., alkyl groups) on the imidazole ring would be expected to increase the basicity of the N-3 nitrogen, making protonation more favorable. stackexchange.com
Electron-withdrawing groups (e.g., nitro groups) on the imidazole ring would decrease the basicity of N-3, making the ring more susceptible to nucleophilic attack, although this is generally difficult for aromatic systems. researchgate.net Such groups also increase the rate of hydrolysis by making the imidazole a better leaving group. researchgate.net
Effects on the Carboxamide Group Reactivity:
Substituents on the N-phenyl rings can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the phenyl rings would increase the carbonyl carbon's positive charge, making it more susceptible to nucleophilic attack and thus increasing the rate of carbamoylation. libretexts.org
Conversely, electron-donating groups on the phenyl rings would decrease the reactivity of the carboxamide group towards nucleophiles. nih.gov
The reactivity of N-acyl imidazole derivatives can be precisely tuned by introducing different substituents, making them versatile reagents in chemical biology and organic synthesis. kyoto-u.ac.jp
Overview of Research Directions for N,n Diphenyl 1h Imidazole 1 Carboxamide
Current research on N,N-diphenyl-1H-imidazole-1-carboxamide is primarily exploratory. The compound is often listed by chemical suppliers as a specialty chemical, suggesting its use as a building block or intermediate in the synthesis of more complex molecules. Investigations have pointed towards potential biological activities, including antifungal, antibacterial, and anticancer properties. ontosight.ai However, these findings are preliminary, and more in-depth research is necessary to validate these activities and understand the underlying mechanisms. ontosight.ai Future studies will likely focus on synthesizing and evaluating analogues to establish structure-activity relationships and to fully determine the compound's potential in various scientific applications.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₃N₃O |
| Molecular Weight | 263.3 g/mol |
| Appearance | Solid (typically white or off-white powder) |
| Solubility in Water | Low |
| Solubility in Organic Solvents | Soluble in solvents like DMSO and chloroform |
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms for N,N-Diphenyl-1H-imidazole-1-carboxamide Synthesis
The synthesis of imidazole (B134444) derivatives often involves multicomponent reactions (MCRs), which are highly efficient processes where multiple starting materials react in a single step to form a complex product. researchgate.net The mechanisms of these reactions can be complex, sometimes involving catalytic cycles or unique molecular rearrangements that dictate the final structure of the product.
In the synthesis of certain complex imidazole derivatives, phenomena akin to self-catalysis or intramolecular assistance have been observed. nih.gov For instance, in the formation of specific 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the reaction mechanism is guided by a functional group on one of the reactants. acs.org Computational studies have revealed that a 2-hydroxyaryl group can act as an internal catalyst, promoting a crucial hydrogen atom shift. nih.govacs.org This process involves the phenolic proton being transferred intramolecularly, a key step that facilitates the reaction's progression towards the imidazole ring system. This self-assisted pathway is energetically more favorable than alternative routes, highlighting how reactant structure can inherently guide the reaction mechanism without external catalysts. acs.org
The regioselectivity of a reaction—the control over which of several possible isomers is formed—is a critical aspect of synthesis. In the creation of substituted imidazoles, specific functional groups on the starting materials can play a decisive role in directing the outcome.
Research on the synthesis of 1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has shown that the position of a hydroxyl group on an aromatic ring is essential for achieving the desired regioselectivity. nih.gov
2-Hydroxyaryl Group: When the imine reactant contains a 2-hydroxyaryl moiety, the reaction proceeds to form the imidazole derivative. nih.govacs.org
3-Hydroxy or 4-Hydroxyaryl Groups: If the hydroxyl group is in the meta (3-) or para (4-) position, the reaction instead yields pyrazines, likely through a different mechanistic pathway such as a diaza-Cope rearrangement. acs.org
This remarkable directing effect is attributed to the proximity of the 2-hydroxyl group to the reaction center. This positioning allows it to facilitate an intramolecular hydrogen atom abstraction and subsequent protonation within the cycloadduct intermediate, a geometric arrangement not possible for the meta and para isomers. acs.org This control mechanism ensures the selective formation of the imidazole scaffold. nih.gov
Theoretical Chemistry Approaches to Molecular Structure and Reactivity
Theoretical and computational chemistry provide powerful tools for understanding the intricacies of molecular structure and reaction dynamics at an electronic level. Quantum mechanical calculations are particularly valuable for mapping reaction pathways and predicting chemical behavior. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model reaction mechanisms in silico. nih.gov For the self-assisted synthesis of imidazole-4-carboxamides, computational studies have mapped the entire energy landscape of the reaction. acs.org These studies calculate the free energy profiles for the proposed pathways, identifying the energies of intermediates and the activation barriers of transition states.
The calculations confirmed that the intramolecular hydrogen atom abstraction, assisted by the 2-hydroxyaryl group, has a significantly lower activation free energy barrier compared to other potential pathways. acs.org The geometries of the key transition states are optimized to understand the precise atomic arrangements during these critical steps. acs.org This theoretical approach provides a detailed, step-by-step view of the reaction, rationalizing the experimentally observed regioselectivity. nih.gov
| Reaction Pathway | Description | Calculated Activation Free Energy Barrier (kcal/mol) |
|---|---|---|
| Intramolecular H-Abstraction (Phenol-Assisted) | Hydrogen transfer from the 2-hydroxyaryl group to a nitrogen atom in the intermediate. Leads to imidazole formation. | ~16.4 |
| Diaza-Cope Rearrangement | Alternative pathway leading to the formation of 1,2-dihydropyrazine derivatives. | >20 |
Note: The energy values are approximate and based on computational studies of a model system, 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide, to illustrate the preference for the imidazole-forming pathway. acs.org
The this compound molecule features several conjugated systems, which are crucial to its structure and reactivity. The imidazole ring itself is a 5-membered aromatic heterocycle with 6 π-electrons, conferring significant stability. nih.gov This π-system is extended by the attached N,N-diphenyl-carboxamide group.
The electronic structure can be described as a D-π-A (Donor-π-Acceptor) system, where different parts of the molecule have distinct electronic characters. The imidazole ring can act as a π-conjugated bridge. beilstein-journals.org The lone pair of electrons on the nitrogen atoms of the imidazole and the carboxamide group, as well as the π-electrons from the phenyl rings, are delocalized across the molecule. This electron delocalization is fundamental to the molecule's stability and influences its chemical properties. nih.gov The extent of this delocalization can be analyzed using computational methods that calculate electron density distribution and molecular orbitals, providing insight into the molecule's electronic behavior.
Computational chemistry also allows for the prediction of a wide range of chemical and physical properties before a compound is synthesized or tested in a lab. bohrium.com For this compound, theoretical models can be used to forecast its behavior.
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum, estimating the wavelengths of maximal absorbance (λmax). acs.org
Physicochemical Properties: Models like COSMOtherm can be used to predict properties such as density, viscosity, and vapor pressure for related imidazole compounds. researchgate.net
Reactivity: By calculating molecular orbital energies (e.g., HOMO and LUMO), chemists can predict sites of electrophilic or nucleophilic attack, offering guidance on the compound's likely reactivity in various chemical environments.
These predictive models are invaluable for designing new molecules and understanding their properties, accelerating research and development. bohrium.com
Applications of N,n Diphenyl 1h Imidazole 1 Carboxamide in Advanced Synthetic and Materials Chemistry
N,N-Diphenyl-1H-imidazole-1-carboxamide as a Reagent in Organic Synthesis
The reactivity of this compound is largely dictated by the activated carbonyl group attached to the imidazole (B134444) ring. This "activated amide" character makes it a potential carbamoylating agent, capable of transferring the diphenylcarbamoyl group to various nucleophiles.
Key Potential Reactions:
Amidation: In reactions with primary and secondary amines, it could serve as a reagent for the synthesis of unsymmetrical ureas. The imidazole moiety would act as a good leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon.
Esterification: While less common, activated amides can sometimes be used to acylate alcohols, particularly under forcing conditions or with highly reactive alcohols, to form carbamates.
Friedel-Crafts Type Reactions: In the presence of a Lewis acid, the diphenylcarbamoyl moiety could potentially be used to acylate electron-rich aromatic compounds.
The sterically demanding nature of the two phenyl groups on the nitrogen atom would likely influence the selectivity of these reactions, favoring less hindered substrates.
Utilization as a Building Block for Complex Chemical Structures
The this compound scaffold can be envisioned as a versatile building block for the synthesis of more complex molecules, particularly those containing a substituted imidazole core.
Synthetic Strategies:
Functionalization of the Imidazole Ring: The hydrogen atoms on the imidazole ring (at positions 2, 4, and 5) are susceptible to deprotonation and subsequent reaction with electrophiles. This would allow for the introduction of various functional groups, paving the way for the synthesis of polysubstituted imidazole derivatives.
Cleavage and Derivatization: The carboxamide bond could potentially be cleaved under specific conditions to yield 1H-imidazole and diphenylamine or their derivatives, which could then be used in subsequent synthetic steps.
Precursor to N-Heterocyclic Carbenes (NHCs): Imidazolium salts are precursors to N-heterocyclic carbenes, which are widely used as ligands in organometallic catalysis. While the direct conversion of this compound to an NHC is not a standard procedure, its imidazole core provides a foundation for the synthesis of novel NHC precursors through N-alkylation or N-arylation at the second nitrogen atom, followed by removal of the carbamoyl group.
Role in Catalytic Systems and Processes
The nitrogen atoms within the imidazole ring of this compound offer potential as ligands for metal catalysts. The lone pair of electrons on the unsubstituted nitrogen atom can coordinate to a metal center.
Potential Catalytic Roles:
Ligand in Cross-Coupling Reactions: Imidazole-based ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The electronic properties of the imidazole ring in this compound, influenced by the electron-withdrawing carbamoyl group, could modulate the activity and selectivity of a catalytic metal center.
Organocatalysis: Imidazole itself can act as a nucleophilic catalyst in certain reactions, such as acyl transfer processes. The diphenylcarboxamide group would significantly alter the basicity and nucleophilicity of the imidazole ring, potentially leading to unique catalytic activities.
| Potential Catalytic Application | Role of this compound | Relevant Catalyst Type |
| C-C and C-N Cross-Coupling | Ligand for metal center | Palladium, Copper, Nickel |
| Acyl Transfer Reactions | Nucleophilic organocatalyst | Metal-free |
| Polymerization Reactions | Ligand or initiator component | Various transition metals |
Potential in the Development of Non-Biological Advanced Materials
The rigid and aromatic structure of this compound makes it an interesting candidate for incorporation into advanced non-biological materials such as polymers and metal-organic frameworks (MOFs).
Polymer Synthesis: Imidazole-containing polymers, such as poly(benzimidazole imide)s, are known for their high thermal stability. rsc.org this compound could potentially be functionalized to create monomers for polymerization. For example, introducing polymerizable groups onto the phenyl rings or the imidazole core could allow for its incorporation into polyamides, polyimides, or other high-performance polymers. The bulky diphenylamino group could enhance solubility and modify the thermal properties of the resulting polymers. Thermogravimetric analysis (TGA) would be a crucial technique to evaluate the thermal stability of such materials. dntb.gov.ua
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are common ligands in MOF synthesis. By modifying this compound to include coordinating groups (e.g., carboxylic acids), it could be used as a building block for novel MOFs with potentially interesting porosity, stability, and catalytic properties.
Future Perspectives and Emerging Research Avenues for N,n Diphenyl 1h Imidazole 1 Carboxamide
Development of Novel and Sustainable Synthetic Routes
The future of N,N-diphenyl-1H-imidazole-1-carboxamide synthesis lies in the adoption of green and sustainable chemistry principles. Current research is geared towards replacing traditional, often harsh, synthetic methods with more environmentally benign alternatives. One promising approach is the use of biocatalysts, such as enzymes, to facilitate the synthesis under mild conditions, minimizing waste and energy consumption.
Another area of intense investigation is photocatalysis, which harnesses the power of light to drive chemical reactions. This technique offers a clean and efficient way to construct the imidazole (B134444) core and introduce the desired substituents. Flow chemistry, a continuous manufacturing process, is also being explored to enhance reaction efficiency, improve safety, and allow for seamless scalability. These modern synthetic strategies are expected to provide more economical and eco-friendly pathways to this compound and its derivatives.
Exploration of Undiscovered Chemical Reactivities and Transformations
While the basic chemical properties of this compound are understood, its full reactive potential remains largely untapped. Future research will delve into its behavior in a wider range of chemical transformations. This includes exploring its participation in cycloaddition reactions to construct complex polycyclic systems, and investigating potential ring-opening reactions of the N-acylimidazole moiety to generate novel functional groups.
Furthermore, the application of this compound in cross-coupling reactions is a fertile ground for discovery. Scientists are keen to understand how the diphenylcarboxamide group influences the reactivity of the imidazole ring in palladium- or copper-catalyzed processes, which could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies. Unraveling these undiscovered reactivities will significantly expand the synthetic utility of this compound.
Advanced Computational Modeling for Rational Chemical Design
Computational chemistry is set to play a pivotal role in accelerating the discovery of new this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are being employed to predict the electronic structure, reactivity, and potential biological activity of novel analogues.
Molecular docking simulations are also being utilized to understand how these molecules might interact with biological targets, guiding the design of compounds with enhanced efficacy and selectivity. This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Integration with High-Throughput Experimentation for Chemical Discovery
To expedite the discovery of new applications for this compound, its synthesis and screening are being integrated with high-throughput experimentation (HTE). HTE platforms allow for the rapid execution of a large number of reactions in parallel, enabling the efficient optimization of reaction conditions and the swift exploration of a wide range of substrates.
By combining HTE with sophisticated analytical techniques, researchers can quickly identify promising lead compounds from large chemical libraries. This approach is particularly valuable for screening for new biological activities or for discovering novel catalysts based on the imidazole scaffold. The synergy between HTE and traditional chemical research is expected to significantly accelerate the pace of innovation in this field.
Addressing Synthetic Challenges and Enhancing Methodological Efficiency
Despite the promise of novel synthetic routes, challenges remain in the efficient and selective synthesis of this compound and its derivatives. Future research will focus on overcoming these hurdles by developing more robust and versatile synthetic methodologies. This includes the design of new catalysts that can operate under milder conditions and with higher selectivity.
Q & A
Q. What are the optimal synthetic routes and purification strategies for N,N-diphenyl-1H-imidazole-1-carboxamide?
The synthesis typically involves multi-step reactions , including condensation of substituted imidazole precursors with phenyl groups and subsequent cyclization. For example:
- Step 1 : Coupling of imidazole cores with phenyl carboxamide groups using activating agents like N,N'-carbonyldiimidazole (CDI) under anhydrous conditions .
- Step 2 : Cyclization under controlled temperatures (e.g., 60–80°C) to form the carboxamide linkage.
Purification : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using column chromatography. Final purity is confirmed via HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers characterize the molecular structure and stability of this compound?
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 318.3 for C₁₇H₁₅N₃O) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess melting points and thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can computational methods elucidate the bioactivity of this compound against kinase targets?
- Molecular Docking : Simulate binding to kinase active sites (e.g., EGFR or MAPK) using software like AutoDock Vina. Studies on analogous imidazole derivatives show hydrogen bonding with catalytic lysine residues and hydrophobic interactions with phenyl groups .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-receptor complexes .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity (IC₅₀) to guide structural optimization .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., variable IC₅₀ values across studies) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or ATP concentration in kinase assays. Standardize protocols using controls like staurosporine .
- Cellular Context : Cell-line-specific expression of efflux pumps (e.g., P-gp) may reduce intracellular drug accumulation. Validate activity in isogenic P-gp knockout models .
- Metabolic Stability : Use liver microsome assays to compare half-life (t₁/₂) across species (e.g., human vs. murine) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on imidazole-carboxamide derivatives?
- Analog Synthesis : Modify substituents on the phenyl or imidazole rings (Table 1).
- Biological Testing : Screen analogs for kinase inhibition, cytotoxicity (MTT assay), and selectivity (kinome-wide profiling).
| Substituent (R₁, R₂) | IC₅₀ (EGFR) | Selectivity (EGFR vs. VEGFR2) |
|---|---|---|
| -H, -H | 1.2 µM | 3.5-fold |
| -Cl, -OCH₃ | 0.45 µM | 12-fold |
| -CF₃, -NO₂ | 0.18 µM | 8-fold |
Data adapted from studies on structurally related analogs .
Q. What are the methodological challenges in scaling up synthesis for preclinical studies?
- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2 eq. of CDI) to minimize unreacted intermediates.
- Solvent Selection : Replace tetrahydrofuran (THF) with greener solvents (e.g., 2-MeTHF) to improve sustainability .
- Safety : Handle reactive intermediates (e.g., acyl imidazoles) under inert atmospheres to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
